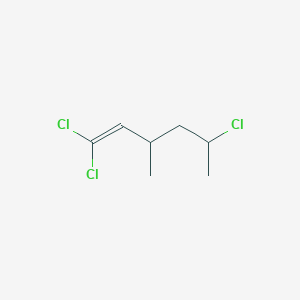![molecular formula C8H12O B14404197 1-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 89570-92-3](/img/structure/B14404197.png)
1-Methoxybicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common synthetic route involves the anodic oxidation of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide. This reaction yields methyl tricyclo[2.2.1.0]heptan-3-yl carbonate, exo-2-methoxybicyclo[2.2.1]heptan-7-yl methyl carbonate, and other related products . Industrial production methods may involve similar electrochemical processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Methoxybicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can yield different norbornane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include epoxides, alcohols, and other functionalized norbornene derivatives .
Scientific Research Applications
1-Methoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of epoxides and other oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
1-Methoxybicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
2-Norbornene: A parent compound without the methoxy group, used in similar chemical reactions.
2-Methylenenorbornane: Another derivative with a methylene group instead of a methoxy group, exhibiting different reactivity.
5-Norbornene-2-methanol: A compound with a hydroxyl group, used in various synthetic applications.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
89570-92-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12O/c1-9-8-4-2-7(6-8)3-5-8/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
FGGFTSULEJVCBE-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



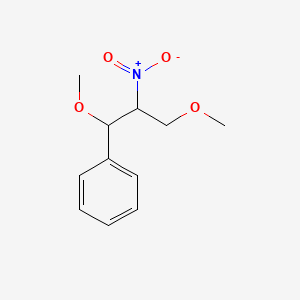
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
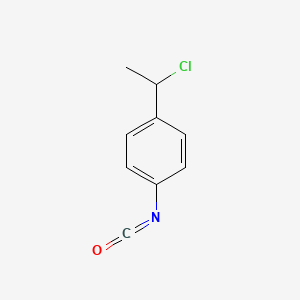
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
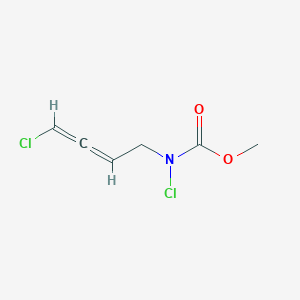

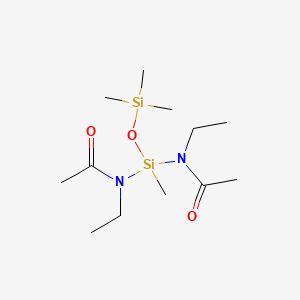
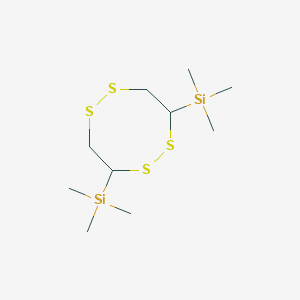
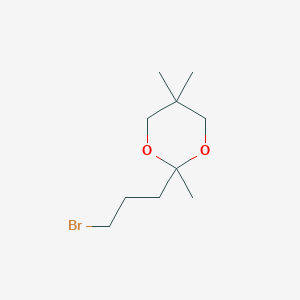
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
